REACTION_SMILES
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[Br:1][c:2]1[c:3]2[n:4]([cH:5][cH:6][cH:7]1)[n:8][c:9]([NH2:11])[n:10]2.[Cl:12][c:13]1[cH:14][cH:15][c:16]([B:19]([OH:20])[OH:21])[cH:17][cH:18]1.[Na+:28].[Na+:29].[O-:30][C:31](=[O:32])[O-:33].[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1>>[c:2]1(-[c:16]2[cH:15][cH:14][c:13]([Cl:12])[cH:18][cH:17]2)[c:3]2[n:4]([cH:5][cH:6][cH:7]1)[n:8][c:9]([NH2:11])[n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2c(Br)cccn2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Nc1nc2c(-c3ccc(Cl)cc3)cccn2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |